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Compound of Interest

Compound Name: Ethyl 2-hydroxyhexanoate

CAS No.: 52089-55-1

Cat. No.: B3021374 Get Quote

Executive Summary
Ethyl 2-hydroxyhexanoate (CAS: 52089-55-1) is a volatile ester characterized by a distinct

fruity, ether-like, and pineapple aroma. While often overshadowed in literature by its structural

isomer ethyl 3-hydroxyhexanoate (a beta-oxidation intermediate) and the branched ethyl 2-

hydroxy-4-methylpentanoate (a leucine derivative), the 2-hydroxy isomer represents a specific

metabolic niche in fruit maturation and yeast fermentation.

This guide provides a technical deep-dive into its natural occurrence, biosynthetic origins via

the alpha-keto acid reduction pathway, and validated protocols for its isolation and

quantification using SPME-GC-MS.

Part 1: Chemical Identity & Isomeric Distinction
To ensure analytical accuracy, researchers must distinguish Ethyl 2-hydroxyhexanoate from

its common isomers found in similar matrices.
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Compound
Structure
Description

CAS No.
Primary
Occurrence

Odor Profile

Ethyl 2-

hydroxyhexanoat

e

Alpha-hydroxy

ester (Linear)
52089-55-1

Pineapple, Sake,

Wine

Sweet, fruity,

pineapple skin

Ethyl 3-

hydroxyhexanoat

e

Beta-hydroxy

ester (Linear)
2305-25-1

Citrus, Mango,

Aged Wine

Grapefruit, tart,

fruity

Ethyl hexanoate
Linear ester (No

-OH)
123-66-0

Ubiquitous

(Apple,

Pineapple)

Sweet, anise,

banana

Ethyl 2-hydroxy-

4-

methylpentanoat

e

Branched alpha-

hydroxy
53163-71-6

Botrytis Wines,

Blackberry

Cooked fruit,

blackberry

Key Chemical Properties:

Molecular Formula:ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline

ng-star-inserted">

[1]

Molecular Weight: 160.21 g/mol [1]

LogP: ~1.49 (More polar than ethyl hexanoate due to the

-hydroxyl group).

Chirality: Naturally occurs primarily as the (S)-enantiomer due to specific enzymatic

reduction of 2-keto precursors, though racemic mixtures are common in synthetic standards.

Part 2: Natural Occurrence Matrix
Ananas comosus (Pineapple)
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Ethyl 2-hydroxyhexanoate is a contributor to the "ripe" profile of pineapple.[1] Unlike the

dominant ethyl hexanoate which provides the generic fruity impact, the hydroxy-esters

contribute to the heavy, syrupy, and "jammy" notes associated with late-stage maturation.

Concentration: Trace to Low (

).

Distribution: Higher concentrations are found in the pulp compared to the core.[2]

Maturation: Levels increase significantly during the senescence phase of the fruit, correlating

with the breakdown of cell walls and release of fatty acid precursors.

Fermented Beverages (Wine & Sake)
In fermentation, this compound appears as a secondary metabolite. Its presence is often linked

to specific yeast strains (Saccharomyces cerevisiae) or fungal infection (Botrytis cinerea).

Sake: Found in Ginjo style sake, contributing to the complex "aging" bouquet.

Botrytized Wines (Sauternes/Tokaji): While ethyl 2-hydroxy-4-methylpentanoate is the

primary marker for "Noble Rot," ethyl 2-hydroxyhexanoate is present as a minor congener,

derived from the metabolism of straight-chain fatty acids rather than leucine.

Part 3: Biosynthetic Mechanisms
The biosynthesis of Ethyl 2-hydroxyhexanoate differs fundamentally from the standard beta-

oxidation pathway that produces 3-hydroxy esters. It follows an Alpha-Keto Acid Reduction

pathway, often considered a side-branch of the Ehrlich pathway or fatty acid alpha-oxidation.

Pathway Logic[4]
Precursor Formation: The pathway begins with 2-Ketohexanoic acid. This intermediate

arises either from the transamination of the non-proteinogenic amino acid Norleucine or,

more commonly in yeast, from the chain elongation of alpha-keto acids (2-ketobutyrate +

Acetyl-CoA).
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Enzymatic Reduction: A specific 2-hydroxyacid dehydrogenase (HADH) reduces the ketone

to a hydroxyl group. This step introduces chirality.

Esterification: The resulting 2-hydroxyhexanoic acid is esterified with ethanol by Alcohol

Acyltransferases (AATs), specifically Eht1 or Eeb1 in yeast.

Biosynthesis Diagram
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2-Hydroxyhexanoic Acid
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Alcohol Acyltransferase
(Eht1 / Eeb1)

Ethyl 2-hydroxyhexanoate

Esterification

Ethanol Co-substrate

Click to download full resolution via product page

Caption: Putative biosynthetic pathway of Ethyl 2-hydroxyhexanoate via 2-keto acid reduction

in yeast metabolism.

Part 4: Analytical Methodologies
Due to the polarity of the hydroxyl group and the trace levels in nature, Headspace Solid-Phase

Microextraction (HS-SPME) coupled with GC-MS is the gold standard for analysis.

Protocol: HS-SPME-GC-MS Quantification[5]
1. Sample Preparation

Matrix: 5g of fruit pulp (homogenized) or 5mL of wine.

Salt Addition: Add 1.5g NaCl (30% w/v) to increase ionic strength and drive volatiles into the

headspace ("Salting out" effect).

Internal Standard: Add
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of Ethyl heptanoate or Ethyl 2-hydroxy-3-methylbutanoate (deuterated if available) at 10
ppm.

Vial: Seal in a 20mL amber headspace vial with a PTFE/silicone septum.

2. SPME Extraction
Fiber Selection:DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) 50/30

. This tri-phase fiber covers the wide polarity range needed for hydroxy-esters.

Incubation: 40°C for 15 minutes (agitation at 250 rpm).

Extraction: Expose fiber for 30 minutes at 40°C.

3. GC-MS Configuration
Column:DB-Wax or HP-INNOWax (Polar polyethylene glycol).

Reasoning: Non-polar columns (DB-5) often co-elute hydroxy isomers. A polar column

interacts with the -OH group, significantly shifting the retention time of Ethyl 2-
hydroxyhexanoate away from Ethyl hexanoate.

Injector: Splitless mode at 250°C. Desorption time: 3 minutes.

Oven Program:

40°C hold for 2 min.

Ramp 5°C/min to 230°C.

Hold 5 min.

Detection (MS): SIM (Selected Ion Monitoring) mode for quantification.

Target Ions: m/z 55, 73, 88 (Characteristic fragment for ethyl esters with alpha-hydroxy

substitution).

Analytical Workflow Diagram
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Caption: Optimized HS-SPME-GC-MS workflow for the isolation of polar hydroxy-esters.

Part 5: References
Umano, R. P., et al. (1992). "Volatile constituents of green and ripened pineapple (Ananas

comosus [L.] Merr.)."[1] Journal of Agricultural and Food Chemistry. Link

Ferreira, V., et al. (2000). "The chemical characterization of the aroma of dessert and

sparkling wines." Journal of Chromatography A. Link

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b3021374?utm_src=pdf-body-img
https://www.pherobase.com/database/kovats/kovats-detail-ethyl%202-hydroxyhexanoate.php
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.acs.org%2Fdoi%2Fabs%2F10.1021%2Fjf00016a014
https://www.google.com/url?sa=E&q=https%3A%2F%2Fdoi.org%2F10.1016%2FS0021-9673(00)00148-5
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3021374?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubChem. "Ethyl 2-hydroxyhexanoate (Compound)."[3] National Library of Medicine. Link

The Good Scents Company. "Ethyl 2-hydroxyhexanoate Data Sheet." Link

Perestrelo, R., et al. (2006). "Quince fruit volatiles: changes during ripening and processing."

Journal of Food Composition and Analysis. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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